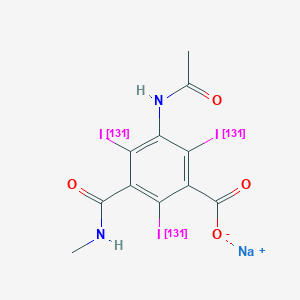

Iothalamate sodium I 131

描述

碘他拉米钠 I 131 是一种主要用于医学诊断的放射性药物。它是用放射性同位素碘-131标记的碘他拉米酸的钠盐。 该化合物常用于通过测量肾病患者的肾小球滤过率 (GFR) 来评估肾功能 .

准备方法

合成路线和反应条件: 碘他拉米钠 I 131 的合成涉及碘他拉米酸的碘化。该过程通常包括以下步骤:

碘化: 碘他拉米酸与碘-131 在氧化剂存在下反应,将放射性碘引入分子中。

中和: 将所得产物用氢氧化钠中和,形成钠盐。

工业生产方法: 碘他拉米钠 I 131 的工业生产涉及严格的质量控制措施,以确保放射性化合物的纯度和比活度。该过程包括:

放射性标记: 使用高纯度碘-131 在受控条件下标记碘他拉米酸。

纯化: 使用高效液相色谱 (HPLC) 等技术纯化标记化合物,以去除任何未反应的碘-131 和其他杂质。

化学反应分析

Iodination Process

-

Precursor : Iothalamic acid serves as the starting material.

-

Radioisotope Incorporation : Iodine-131 is introduced via electrophilic substitution or isotopic exchange reactions, depending on the synthetic route .

-

Reaction Conditions :

Biological Interactions

The compound’s reactivity in physiological systems determines its diagnostic utility:

Renal Clearance Mechanism

-

Hydrolysis : In vivo, the ester and amide groups undergo partial hydrolysis, forming metabolites detectable in urine .

-

Protein Binding : Minimal protein binding (<5%) ensures rapid glomerular filtration .

Radiolytic Decomposition

-

Beta Decay Effects : Iodine-131’s β⁻ decay (606 keV max energy) generates reactive species (e.g., hydroxyl radicals), potentially altering the compound’s structure over time .

Table 2: Biological Reaction Pathways

Analytical Characterization Reactions

Reactivity with analytical reagents confirms structural integrity and purity:

Spectroscopic Analysis

-

NMR : Protons adjacent to iodine atoms (e.g., acetamido -CH₃) show distinct splitting patterns due to isotopic effects.

-

Mass Spectrometry : Fragmentation peaks at m/z 647.90 (M⁺) confirm the molecular ion .

Stability Testing

-

Oxidation Resistance : Stable under inert atmospheres but degrades in presence of peroxides.

-

pH-Dependent Solubility : Precipitates in acidic conditions (pH < 5), reversing in alkaline solutions .

Environmental Degradation

Waste disposal protocols account for its reactivity:

科学研究应用

碘他拉米钠 I 131 有多种科学研究应用,包括:

放射学: 在各种成像技术中用作造影剂,以增强内部结构的可见度。

药代动力学: 用于研究以了解放射性药物在体内的分布、代谢和排泄。

核医学: 用于研究开发新的诊断和治疗性放射性药物.

作用机制

碘他拉米钠 I 131 的作用机制涉及其在肾脏中的分布和排泄。该化合物被肾小球过滤,并通过尿液排泄,没有明显的肾小管分泌或重吸收。放射性碘-131 发射 β 粒子和 γ 射线,可以使用成像设备检测这些射线以评估肾功能。 分子靶点是肾小球,途径涉及肾小球滤过 .

类似化合物:

碘海醇: 另一种用于放射学的碘化造影剂。

碘酰胺: 一种三碘化苯甲酸衍生物,用作造影剂。

碘他拉米酸: 与碘他拉米酸类似,用于成像目的。

碘化物: 另一种用于诊断成像的碘化化合物.

比较: 碘他拉米钠 I 131 的独特之处在于它使用放射性同位素碘-131,这使得既可以进行诊断成像,又可以对肾脏进行功能评估。其他类似化合物,如碘海醇和碘酰胺,主要用作成像研究中的非放射性造影剂。 碘他拉米钠 I 131 的放射性性质提供了额外的诊断能力,特别是在核医学领域 .

相似化合物的比较

Iohexol: Another iodinated contrast agent used in radiology.

Iodamide: A triiodinated benzoic acid derivative used as a contrast agent.

Ioxithalamate: Similar to iothalamate, used for imaging purposes.

Ioglicate: Another iodinated compound used in diagnostic imaging.

Comparison: Iothalamate sodium I 131 is unique due to its use of the radioactive isotope iodine-131, which allows for both diagnostic imaging and functional assessment of the kidneys. Other similar compounds, such as iohexol and iodamide, are primarily used as non-radioactive contrast agents in imaging studies. The radioactive nature of this compound provides additional diagnostic capabilities, particularly in nuclear medicine .

生物活性

Iothalamate sodium I-131, a radiopharmaceutical agent, is primarily utilized in nuclear medicine for assessing renal function and measuring glomerular filtration rate (GFR). Its biological activity is characterized by its mechanism of action, pharmacokinetics, and clinical applications, particularly in the context of kidney function evaluation.

Iothalamate sodium I-131 operates through the principle of radioactive decay, specifically utilizing iodine-131, which emits both beta and gamma radiation. Approximately 90% of the energy released is in the form of beta radiation, which is responsible for tissue damage, while 10% is gamma radiation, which can be detected for imaging purposes . The compound is rapidly absorbed after intravenous administration and is preferentially taken up by renal tissue due to the sodium/iodide symporter mechanism. This selective uptake allows for effective imaging and assessment of renal function .

Pharmacokinetics

The pharmacokinetics of iothalamate sodium I-131 involve several key parameters:

- Absorption : After intravenous administration, iothalamate sodium I-131 is quickly absorbed into the bloodstream.

- Distribution : It distributes primarily within extracellular fluid and is concentrated in the kidneys.

- Metabolism : The compound is minimally metabolized; it remains largely unchanged in the body.

- Excretion : Renal excretion accounts for 37% to 75% of the administered dose, depending on individual kidney function .

- Half-life : The physical half-life of iodine-131 is approximately 8.04 days, influencing dosing schedules in clinical settings .

Clinical Applications

Iothalamate sodium I-131 is chiefly used for:

- Glomerular Filtration Rate Measurement : It serves as a reliable marker for GFR assessment in various clinical scenarios. Studies have shown that it provides accurate measurements compared to other agents like creatinine .

- Kidney Function Tests : It is employed in evaluating renal function in patients with suspected kidney disease or dysfunction. The clearance rates can help differentiate between various forms of renal impairment .

Case Studies

-

Study on GFR Measurement :

A study published in The Journal of Nuclear Medicine demonstrated that iothalamate sodium I-131 effectively measured GFR in patients with chronic kidney disease (CKD). The results indicated a significant correlation between iothalamate clearance and established GFR measurement techniques . -

Impact of Physiological States :

Research highlighted that physiological changes such as dehydration significantly affect iothalamate clearance. Specifically, dehydration led to a more pronounced decrease in clearance compared to other markers like technetium-based agents .

Comparative Data Table

| Parameter | Iothalamate Sodium I-131 | Other Agents (e.g., Creatinine) |

|---|---|---|

| Absorption Rate | Rapid (90% within 60 min) | Variable |

| Excretion | 37%-75% | 100% (urine) |

| Half-Life | 8.04 days | Varies (e.g., creatinine ~4 hrs) |

| Use | GFR Measurement | General kidney function assessment |

Adverse Effects

While generally safe when used appropriately, potential adverse effects include:

- Radiation Exposure : As with all radiopharmaceuticals, there is a risk associated with radiation exposure.

- Renal Toxicity : In some cases, high doses may lead to renal impairment or exacerbate existing kidney conditions.

属性

IUPAC Name |

sodium;3-acetamido-2,4,6-tris(131I)(iodanyl)-5-(methylcarbamoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9I3N2O4.Na/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20;/h1-2H3,(H,15,18)(H,16,17)(H,19,20);/q;+1/p-1/i12+4,13+4,14+4; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCIMWHNSWLLELS-KYJPGBFZSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)C(=O)NC)I.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=C(C(=C(C(=C1[131I])C(=O)[O-])[131I])C(=O)NC)[131I].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8I3N2NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

647.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15845-98-4 | |

| Record name | Iothalamate sodium I 131 [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015845984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IOTHALAMATE SODIUM I-131 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/551YP2X704 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。